molecular formula C17H24N2O3S B4559695 N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)(methyl)amino]benzamide

Cat. No.: B4559695
M. Wt: 336.5 g/mol
InChI Key: PNSSINYAXGHMLU-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)(methyl)amino]benzamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.15076381 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities and Therapeutic Potentials

Benzothiazoles and related heterocyclic compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds have been a focal point in drug discovery due to their promising biological profiles and synthetic accessibility. Notably, 2-arylbenzothiazoles have emerged as significant pharmacophores in developing antitumor agents, reflecting a growing interest in benzothiazole derivatives for cancer chemotherapy (Ahmed et al., 2012).

Mechanisms of Action in Disease Management

The mechanisms underlying the therapeutic effects of these compounds often involve interactions with cellular pathways, modulation of enzyme activities, and influencing the signaling processes crucial for disease progression. For instance, the sulfur amino acid metabolism in the gastrointestinal tract, including the metabolism of methionine and cysteine, plays a significant role in maintaining gut health and could be linked to the pathogenesis of gut diseases. This suggests a potential therapeutic avenue involving dietary interventions with nutrients that support sulfur amino acid metabolism (Burrin & Stoll, 2007).

Contribution to Antioxidant Systems

Compounds related to N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)(methyl)amino]benzamide may also contribute to antioxidant systems, providing a functional component that impacts several elements of redox status. These effects can regulate epithelial intracellular signaling, proliferation, and survival, which are crucial for preventing oxidative stress-related diseases and conditions (Ilyasov et al., 2020).

Safety and Toxicological Profile

Safety assessments and toxicological studies are critical for advancing the clinical application of any therapeutic compound. While specific data on this compound may not be directly available, the broader class of benzothiazoles and related compounds have been subject to rigorous evaluation to determine their safety profile for human use. These assessments include investigating potential toxic effects, drug interactions, and chronic toxicity to ensure the compounds' suitability for therapeutic use (Zhao et al., 2020).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-[ethylsulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-23(21,22)19(2)15-8-6-13(7-9-15)17(20)18-16-11-12-4-5-14(16)10-12/h6-9,12,14,16H,3-5,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSSINYAXGHMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.